molecular formula C17H18N6 B1671817 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 1160597-27-2

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Número de catálogo: B1671817
Número CAS: 1160597-27-2
Peso molecular: 306.4 g/mol
Clave InChI: HFNKQEVNSGCOJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.

Actividad Biológica

3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor primarily targeting Janus kinase (JAK) pathways. This compound has garnered significant attention in the field of oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.

  • Molecular Formula : C17H18N6
  • Molecular Weight : 306.365 Da
  • CAS Number : 941685-37-6

Ruxolitinib selectively inhibits JAK1 and JAK2 enzymes, which are crucial for the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function. By blocking these pathways, Ruxolitinib can reduce inflammation and inhibit the proliferation of malignant cells.

In Vitro Studies

In vitro studies have demonstrated that Ruxolitinib effectively inhibits the proliferation of several cancer cell lines, including those derived from lymphoma and leukemia. The compound's potency is attributed to its ability to disrupt JAK-mediated signaling pathways, leading to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.5JAK2 inhibition, reduced cell viability
HL-60 (Acute Myeloid)0.8Induction of apoptosis via JAK inhibition
U937 (Lymphoma)0.6Suppression of cytokine signaling

In Vivo Studies

Animal models have further validated the efficacy of Ruxolitinib in reducing tumor burden in xenograft models of human cancers. Treatment with Ruxolitinib resulted in significant tumor regression and prolonged survival in mice bearing JAK-dependent tumors.

Clinical Applications

Ruxolitinib is clinically approved for the treatment of:

  • Myelofibrosis : A type of bone marrow cancer characterized by the overproduction of fibrous tissue.
  • Polycythemia Vera : A blood disorder that leads to an increased number of red blood cells.

Case Studies

  • Myelofibrosis Treatment :
    • A study involving patients with myelofibrosis showed that Ruxolitinib significantly improved symptoms such as splenomegaly and anemia compared to placebo controls.
    • Patients reported improved quality of life metrics and reduced need for transfusions.
  • Polycythemia Vera :
    • In a clinical trial, Ruxolitinib was found to effectively control hematocrit levels in patients resistant or intolerant to hydroxyurea.
    • The treatment led to a marked reduction in thrombotic events associated with the disease.

Safety Profile

While Ruxolitinib has shown considerable efficacy, it is associated with potential side effects including:

  • Thrombocytopenia (low platelet count)
  • Anemia
  • Increased risk of infections due to immunosuppression

Propiedades

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 3
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.